Product packaging for desmosterol(Cat. No.:CAS No. 313-04-2)

desmosterol

Katalognummer: B1670304
CAS-Nummer: 313-04-2
Molekulargewicht: 384.6 g/mol
InChI-Schlüssel: AVSXSVCZWQODGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Desmosterol (24-Dehydrocholesterol) is an immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis and serves as a critical endogenous regulator of lipid metabolism . Structurally, it differs from cholesterol by only an additional double bond at carbon 24 of the side chain . Despite this small difference, this compound has emerged as a master regulatory molecule with unique signaling functions. It acts as a potent endogenous ligand for the Liver X Receptor (LXR), a nuclear receptor that controls genes involved in cholesterol efflux, lipid metabolism, and the suppression of inflammatory responses in macrophages . The final step in its pathway is the conversion to cholesterol, catalyzed by the enzyme 3-β-hydroxysterol delta-24-reductase (DHCR24), also known as Seladin-1 . Inhibiting DHCR24 leads to the accumulation of this compound, which has been shown to have a beneficial cascade effect by not only activating LXR but also increasing the biosynthesis of polyunsaturated fatty acids (PUFAs), precursors to specialized pro-resolving mediators that alleviate inflammation . This makes the DHCR24-desmosterol axis a promising drug target for inflammatory diseases . Furthermore, this compound plays a vital role in the central nervous system; it is highly enriched during brain development and has been identified as a key factor in the repair of demyelinated lesions, promoting remyelination by supporting cholesterol recycling and suppressing the pro-inflammatory phenotype in microglia and macrophages . From a biophysical perspective, studies have demonstrated that this compound can effectively substitute for cholesterol in phospholipid membranes, exhibiting nearly identical properties in terms of lipid packing and membrane order, which explains the viability of animal models where this compound largely replaces cholesterol . This compound is found naturally in high concentrations in specific tissues, including sperm membranes, where it can constitute up to 25% of sterol content, and is a major sterol in various macroalgae . Defects in the DHCR24 gene lead to the rare autosomal recessive disorder desmosterolosis, characterized by elevated this compound levels and multiple congenital anomalies . For Research Use Only: This product is intended for laboratory research purposes and is not approved for human consumption, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O B1670304 desmosterol CAS No. 313-04-2

Eigenschaften

IUPAC Name

10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSXSVCZWQODGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861864
Record name Cholesta-5,24-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313-04-2
Record name DESMOSTEROL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biochemical Pathways of Desmosterol

Desmosterol in the Bloch Pathway of Cholesterol Biosynthesis

The Bloch pathway is a key route for cholesterol synthesis, particularly prominent in tissues like the liver. reactome.orgmdpi.com This pathway is characterized by a series of enzymatic reactions that modify the sterol structure, ultimately leading to the formation of cholesterol. ontosight.ainih.gov this compound sits (B43327) at the very end of this pathway, representing the final intermediate before the production of the mature cholesterol molecule. pnas.orgontosight.ai

Enzymatic Conversion of this compound to Cholesterol by 3β-Hydroxysterol Δ24-Reductase (DHCR24)

The terminal step in the Bloch pathway involves the conversion of this compound to cholesterol. This crucial reaction is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase, commonly known as DHCR24. wikipedia.orgpnas.orgontosight.airesearchgate.net DHCR24 is an endoplasmic reticulum membrane-bound enzyme that catalyzes the reduction of the Δ24 double bond in the side chain of this compound, utilizing NADPH as a reducing agent. mdpi.comwikipedia.org This reduction removes the double bond at the 24th position, yielding the saturated side chain characteristic of cholesterol. ontosight.aiplos.org

DHCR24 is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidoreductase. wikipedia.orgnih.gov Its enzymatic activity is essential for completing cholesterol synthesis via the Bloch pathway. ontosight.aimedlineplus.gov Mutations in the gene encoding DHCR24 can lead to a rare genetic disorder called desmosterolosis, characterized by the accumulation of this compound and a deficiency in cholesterol synthesis. ontosight.aimedlineplus.gov

Upstream and Downstream Intermediates in the Bloch Pathway Culminating in this compound

The Bloch pathway involves a sequence of intermediates starting from lanosterol (B1674476), a triterpenoid (B12794562) synthesized from squalene. ontosight.airesearchgate.net Following the formation of lanosterol, a series of enzymatic modifications occur, including demethylation and alterations to the sterol ring structure. frontiersin.org In the Bloch pathway, the Δ24 double bond in the side chain is retained throughout these transformations until the final reduction step catalyzed by DHCR24. nih.govelifesciences.org

Upstream intermediates in the Bloch pathway that precede this compound include zymosterol (B116435) and dehydrothis compound (cholesta-5,7,24-trien-3β-ol). nih.govreactome.orgwikipedia.orgbiorxiv.org These intermediates are characterized by the presence of the Δ24 double bond. The pathway progresses through these unsaturated sterols, with this compound being the last intermediate before the saturation of the side chain. wikipedia.orgpnas.orgontosight.ai

The general sequence of intermediates in the Bloch pathway leading to this compound involves the removal of methyl groups and the modification of double bonds in the sterol ring system, while the Δ24 double bond in the side chain remains intact until the final step. nih.govfrontiersin.org

Interplay and Distinctions with the Kandutsch-Russell Pathway

Cholesterol biosynthesis can also occur via the Kandutsch-Russell pathway. nih.govresearchgate.net The key distinction between the Bloch and Kandutsch-Russell pathways lies in the timing of the reduction of the Δ24 double bond in the sterol side chain. nih.govelifesciences.org In the Bloch pathway, this reduction is the final step, occurring at this compound. wikipedia.orgontosight.ainih.gov In contrast, the Kandutsch-Russell pathway involves the reduction of the Δ24 bond much earlier in the pathway, specifically at the level of lanosterol, forming dihydrolanosterol. nih.govmedlineplus.govelifesciences.org

While the two pathways diverge after lanosterol, they share some enzymes for modifying the sterol ring structure. researchgate.net The Kandutsch-Russell pathway proceeds through side-chain saturated intermediates, with 7-dehydrocholesterol (B119134) being the immediate precursor to cholesterol in this route. nih.govplos.org

Recent research indicates that the utilization of the Bloch and Kandutsch-Russell pathways is tissue and cell-type specific. nih.govfrontiersin.org Some tissues predominantly use the Bloch pathway, while others favor a modified Kandutsch-Russell pathway. nih.govfrontiersin.org For instance, the Bloch pathway is reported to be the major route in the liver and adrenal glands, while a modified Kandutsch-Russell pathway might be more prominent in tissues like the brain and skin. nih.govfrontiersin.org Interestingly, DHCR24, the enzyme that converts this compound to cholesterol in the Bloch pathway, also plays a role in the Kandutsch-Russell pathway by reducing the Δ24 double bond in other sterol intermediates. researchgate.netplos.org

Regulatory Mechanisms Governing this compound Biosynthesis and Cellular Accumulation

The biosynthesis and cellular levels of this compound are tightly regulated to maintain cholesterol homeostasis. ontosight.airesearchgate.net This regulation involves control at the transcriptional and post-transcriptional levels, as well as influences from the cellular context and tissue-specific metabolic flux. nih.govnih.govportlandpress.com

Transcriptional and Post-Transcriptional Regulation of DHCR24 Expression and Activity

The expression of the DHCR24 gene, which encodes the enzyme responsible for converting this compound to cholesterol, is subject to regulation by cellular cholesterol levels. nih.govportlandpress.com Low cellular cholesterol can lead to increased DHCR24 gene expression, promoting the conversion of this compound to cholesterol to replenish cholesterol pools. nih.govportlandpress.com Conversely, high cholesterol levels can suppress DHCR24 expression. portlandpress.com

Transcriptional regulation of DHCR24 involves elements like sterol regulatory elements (SREs) in its promoter region, which can be bound by sterol regulatory element-binding proteins (SREBPs). portlandpress.com SREBPs are key transcription factors that control the expression of many genes involved in cholesterol and fatty acid synthesis. pnas.org this compound itself can influence SREBP processing, acting as a feedback inhibitor of cholesterol synthesis. nih.govpnas.org

Beyond transcriptional control, DHCR24 activity can also be regulated post-transcriptionally. While the specifics are still being elucidated, this can involve factors like protein modification, cellular localization, and interaction with other proteins. researchgate.net Hormones, such as estrogen and androgen, have also been shown to influence DHCR24 gene expression. nih.gov

Cellular Context and Tissue-Specific Flux through the this compound Pathway

The specific metabolic needs and functions of different tissues likely influence which pathway is favored. nih.gov The accumulation of this compound in certain conditions, such as desmosterolosis or in macrophage foam cells in atherosclerosis, highlights the importance of regulating flux through this pathway and the consequences of its dysregulation. pnas.orgontosight.aimedlineplus.gov this compound itself can act as a signaling molecule, influencing pathways like those mediated by Liver X Receptors (LXRs), which are involved in cholesterol efflux. nih.govpnas.org This suggests that the accumulation of this compound can have specific cellular effects beyond simply being a cholesterol precursor. pnas.orgpnas.org

The dynamic interplay between the Bloch and Kandutsch-Russell pathways, the precise regulation of DHCR24, and the influence of cellular context collectively govern the biosynthesis and levels of this compound, impacting cellular cholesterol homeostasis and potentially influencing various physiological and pathological processes. researchgate.netnih.govpnas.org

This compound Sulfate (B86663) as a Derivative in Sterol Metabolism

This compound can undergo sulfation, leading to the formation of this compound sulfate ((3 beta)-cholesta-5,24-dien-3-ol, hydrogen sulfate). ontosight.ainih.gov This modification involves the addition of a sulfate group to the 3-beta hydroxyl group of the this compound molecule. ontosight.ai The presence of the sulfate group increases the hydrophilicity of the compound, influencing its solubility and interactions within biological systems. ontosight.ai

Sterol sulfation is a metabolic process catalyzed by sulfotransferase enzymes (SULTs), which transfer a sulfonate group from 3′-phosphoadenosine 5′-phosphosulfate (PAPS) to acceptor molecules. frontiersin.org In humans, members of the SULT2 family, particularly SULT2B1b, have been implicated in the sulfation of neutral hydroxysteroids and oxysterols, including cholesterol and its oxygenated derivatives. frontiersin.orgbioscientifica.com While SULT2B1b shows a preference for cholesterol, evidence suggests it can also sulfate other sterols. frontiersin.orgbioscientifica.com Research in other species, such as hamsters and pigs, indicates that SULT2 enzymes, including SULT2A1 and SULT2B1, are involved in the sulfonation of this compound in reproductive tissues like the epididymis. bioscientifica.com

This compound sulfate is considered a derivative in sterol metabolism, and its formation is thought to potentially serve as a regulatory step in the cholesterol biosynthesis pathway, possibly influencing the rate of cholesterol production. ontosight.ai Beyond its potential role in cholesterol synthesis regulation, this compound sulfate may participate in other cellular processes, including the modulation of membrane properties and the regulation of signaling pathways. ontosight.ai

Research has identified the presence of this compound sulfate in various biological contexts. For instance, it has been detected in marine diatoms, suggesting its occurrence in diverse organisms. mdpi.com Studies on rabbit semen have also shown the presence of this compound, predominantly in its free form, but the potential for sulfated derivatives in this context is also relevant given the sulfation activity observed in reproductive tissues of other species. asiaandro.com

The biological functions of sterol sulfates are an active area of research. Cholesterol 3-sulfate, a related sterol sulfate, has been reported to have various signaling and regulatory functions related to lipid metabolism, inflammatory responses, and cell proliferation, often acting through nuclear receptors. mdpi.com While the specific roles of this compound sulfate are still being elucidated, its structural similarity to other biologically active sterol sulfates suggests it may also possess regulatory functions.

Further detailed research is needed to fully understand the specific enzymes responsible for this compound sulfation in different human tissues, the precise regulatory mechanisms involving this compound sulfate, and its specific biological roles in health and disease.

Cellular and Molecular Functions of Desmosterol

Desmosterol as an Endogenous Ligand for Nuclear Receptors

This compound functions as an endogenous ligand for several nuclear receptors, influencing diverse cellular processes. researchgate.netfrontiersin.orgnih.gov

Activation of Liver X Receptors (LXRs) by this compound

This compound is recognized as a key endogenous activator of Liver X Receptors (LXRs), a family of nuclear receptors crucial for maintaining lipid homeostasis. avantiresearch.comlipotype.comresearchgate.netfrontiersin.orgpnas.orgnih.govnih.gov LXRs regulate the expression of genes involved in cholesterol absorption, efflux, and transport. frontiersin.orgnih.gov Upon binding this compound, LXRs form heterodimers with Retinoid X Receptors (RXRs) and bind to LXR response elements (LXREs) in the promoter regions of target genes, leading to their transcriptional activation. frontiersin.orgnih.gov

This compound as a Dominant LXR Ligand in Macrophage Foam Cells

In macrophage foam cells, which accumulate large amounts of cholesterol, this compound has been identified as the most abundant endogenous LXR ligand. cornell.edupnas.orgnih.govresearchgate.netnih.govpnas.orgpnas.org The accumulation of this compound in these cells is associated with the downregulation of DHCR24, the enzyme that converts this compound to cholesterol. pnas.orgnih.gov This increased this compound concentration in macrophages activates LXR-dependent pathways, promoting cholesterol efflux and suppressing inflammatory responses. avantiresearch.comcornell.edupnas.orgnih.govpnas.orgpnas.org

Research findings highlight the significant levels of this compound in macrophage foam cells compared to other oxysterols. For instance, studies in murine peritoneal macrophage foam cells showed this compound levels approximately 50-fold higher than those of oxysterols like 24S-OHC, 25-OHC, and 27-OHC. nih.govresearchgate.net This suggests this compound is the dominant bioactive sterol in these cells, effectively activating LXR target genes involved in cholesterol efflux while simultaneously influencing SREBP pathways. nih.govcornell.edunih.gov

LXR LigandRelative Abundance in Macrophage Foam CellsEffect on LXR Target GenesEffect on SREBP Pathways
This compoundDominant nih.govresearchgate.netActivation nih.govcornell.edupnas.orgSuppression nih.govcornell.edupnas.org
24S-OHCLow (approx. 50-fold lower than this compound) nih.govresearchgate.netActivation nih.govNot specified in context
25-OHCLow (approx. 50-fold lower than this compound) nih.govresearchgate.netActivation nih.govSuppression (more potent than this compound) nih.govnih.govportlandpress.com
27-OHCLow (approx. 50-fold lower than this compound) nih.govresearchgate.netActivation nih.govNot specified in context
Cell-Specific Discrimination of LXR Responses to this compound

Studies have revealed cell-specific differences in LXR responses to this compound. avantiresearch.compnas.orgnih.govbiorxiv.orgbiorxiv.orgresearchgate.net While this compound strongly activates LXR target genes and suppresses SREBP pathways in macrophages, its effects in hepatocytes are significantly less pronounced. pnas.orgnih.govbiorxiv.orgbiorxiv.org This cell-specific activity suggests a differential mechanism of this compound action or metabolism between these cell types. pnas.orgbiorxiv.org This discrimination provides a basis for potentially developing therapeutic strategies that selectively target LXR activity in macrophages without inducing adverse effects in the liver, such as hypertriglyceridemia commonly associated with synthetic LXR ligands. pnas.orgnih.govbiorxiv.org

Modulation of Retinoid X Receptor (RXR) Signaling Pathways by this compound

LXRs function as obligate heterodimers with Retinoid X Receptors (RXRs). frontiersin.orgnih.govoup.com While LXRs are activated by this compound, the LXR-RXR heterodimer's activity can also be modulated by ligands binding to RXR, such as 9-cis-retinoic acid. nih.govoup.com Research indicates that this compound's role in activating the LXR/RXR pathway is crucial for processes like macrophage foam cell formation and the regulation of inflammatory responses. pnas.orgpnas.org this compound depletion in macrophages has been shown to reduce LXR/RXR activation and affect pathways related to atherosclerosis progression and IL-10 signaling. pnas.org

Beyond its interaction with LXR/RXR heterodimers, this compound has also been identified as a ligand for the orphan nuclear receptor RORγ. nih.govfrontiersin.org Studies in intestinal epithelial cells suggest that this compound can increase RORγ expression, potentially mediating effects on inflammatory and oxidative processes. frontiersin.org

Interaction with the Sterol Regulatory Element-Binding Protein (SREBP) Pathway

This compound significantly interacts with the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a critical regulator of cholesterol and fatty acid synthesis. nih.govnih.govportlandpress.comcornell.eduresearchgate.netselleckchem.com The SREBP pathway controls the expression of genes involved in lipid homeostasis in response to cellular sterol levels. nih.govnih.govportlandpress.com

This compound's Role in SREBP Processing Inhibition

This compound acts as an inhibitor of SREBP processing. nih.govnih.govportlandpress.comresearchgate.netselleckchem.com Under conditions of high cellular sterols, including this compound, the SREBP cleavage-activating protein (SCAP) is retained in the endoplasmic reticulum by interacting with Insig proteins. nih.govpnas.org This prevents the transport of the SREBP-SCAP complex to the Golgi apparatus, where SREBPs are normally cleaved by proteases to release their active N-terminal domains. nih.gov The mature SREBP then enters the nucleus to activate target genes involved in lipid synthesis. nih.gov By inhibiting this proteolytic processing, this compound reduces the levels of mature SREBPs, thereby suppressing the expression of SREBP-targeted genes involved in cholesterol and fatty acid synthesis, such as HMGCR and LDLR. nih.govnih.govportlandpress.comnih.govresearchgate.net This inhibitory effect on SREBP processing, alongside its activation of LXRs, allows this compound to coordinate the regulation of lipid metabolism, promoting cholesterol efflux while suppressing synthesis. avantiresearch.comcornell.edupnas.orgselleckchem.com

Research findings demonstrate that this compound can effectively suppress SREBP-1 and SREBP-2 processing and reduce the expression of their target genes in various cell lines, including those deficient in sterol-Δ24-reductase. nih.govnih.govportlandpress.comresearchgate.net In these cells, this compound was found to be at least as effective as cholesterol in suppressing SREBP processing and target gene expression. nih.govnih.govportlandpress.com

SterolEffect on SREBP ProcessingEffect on SREBP-Targeted Gene ExpressionRelative Potency (compared to this compound)
This compoundInhibits nih.govnih.govportlandpress.comresearchgate.netReduces nih.govnih.govportlandpress.comresearchgate.net-
CholesterolInhibits nih.govnih.govportlandpress.comReduces nih.govnih.govportlandpress.comSimilar nih.govnih.govportlandpress.com
25-HydroxycholesterolInhibits nih.govnih.govportlandpress.comReduces nih.govnih.govportlandpress.comMore potent nih.govnih.govportlandpress.comresearchgate.net
Differential Regulation of SREBP-Targeted Gene Expression by this compound

This compound plays a crucial role in regulating the sterol regulatory element-binding protein (SREBP) pathway, a key system for maintaining cellular cholesterol homeostasis nih.govportlandpress.comnih.gov. Studies have shown that this compound can suppress the processing of both SREBP-1 and SREBP-2, subsequently reducing the expression of genes targeted by SREBPs nih.govportlandpress.comnih.govresearchgate.net. This inhibitory effect on SREBP processing is a mechanism by which this compound influences the synthesis of both cholesterol and fatty acids pnas.org.

While this compound inhibits the expression of many SREBP-targeted genes, its effect can be differential. For instance, in some cell types, this compound has been observed to decrease the mRNA levels of fatty acid synthase (Fas), a gene principally regulated by SREBP-1c. However, it can simultaneously increase or not change the mRNA levels of stearoyl-CoA desaturase-1 (Scd1), another SREBP-1c target gene nih.gov. This differential effect suggests a complex interplay between this compound and the regulatory machinery governing lipid synthesis.

Furthermore, this compound is particularly effective at activating liver X receptor (LXR)-targeted genes nih.govportlandpress.comnih.govresearchgate.net. LXR activation by this compound leads to the enhanced expression of genes involved in cholesterol efflux, such as ABCA1 and SREBF1c nih.govportlandpress.comresearchgate.net. This dual action—suppressing SREBP-targeted genes involved in synthesis while activating LXR-targeted genes involved in efflux—highlights this compound's role in balancing cellular lipid levels pnas.org. The mechanism by which this compound suppresses SREBP processing likely involves interaction with SREBP cleavage-activating protein (SCAP), retaining SREBPs in the endoplasmic reticulum pnas.orgbiorxiv.org.

Agonistic Activity towards RORγ and its Immunomodulatory Implications in Immune Cells

This compound has been identified as an endogenous ligand and specific agonist for the nuclear receptor RORγ (RAR-related orphan receptor gamma) frontiersin.orgportlandpress.comresearchgate.net. RORγ, particularly its isoform RORγt, is a key transcription factor that controls the development and function of T helper 17 (Th17) cells and cytotoxic T lymphocyte 17 (Tc17) cells nih.gov. These T cell subsets are crucial players in the adaptive immune system and are involved in both clearing pathogens and contributing to autoimmune diseases researchgate.netnih.gov.

Studies have demonstrated that this compound can directly regulate the immunoactivity of RORγ in Th17 cells frontiersin.orgportlandpress.com. The agonistic activity of this compound towards RORγ can lead to the elevated expression of RORγ at both mRNA and protein levels frontiersin.org. This interaction has immunomodulatory implications, particularly within the context of inflammatory responses. For example, in intestinal epithelial cells, this compound treatment has been shown to upregulate key inflammatory genes such as IL-6, TNF-α, and IFN-γ, potentially mediated via RORγ frontiersin.org.

The accumulation of this compound in Th17 cells to specifically activate RORγt is considered relevant in the context of Th17 and γδT cell immune responses in vivo portlandpress.com. This suggests that modulating the metabolic flux through the cholesterol biosynthesis pathway, and thus this compound levels, could play a significant role in regulating not only Th17 differentiation but also other processes dependent on RORγt expression, including thymocyte and lymph node development and the function of type 3 innate lymphoid cells portlandpress.com. While oxysterols are also known to act as agonists for RORγ, this compound represents an endogenous sterol ligand with specific effects on immune cell function researchgate.netnih.gov.

Data Table: Differential Gene Expression Regulation by this compound

Gene TargetRegulation by this compound (relative to control)Proposed MechanismAssociated PathwaySource
SREBP-1 ProcessingInhibitedInteraction with SCAPCholesterol/Fatty Acid Synthesis nih.govpnas.org
SREBP-2 ProcessingInhibitedInteraction with SCAPCholesterol Synthesis nih.govpnas.org
HmgcrSuppressedReduced SREBP-2 processingCholesterol Synthesis nih.gov
LdlrSuppressedReduced SREBP-2 processingCholesterol Uptake nih.gov
Insig1Reduced expressionStimulated by SREBP-1c (indirectly affected)SREBP Pathway Regulation nih.gov
Fas (Fatty Acid Synthase)Decreased mRNA levelsReduced SREBP-1c processingFatty Acid Synthesis nih.gov
Scd1 (Stearoyl-CoA Desaturase-1)Increased or unchanged mRNA levelsPossible LXR-mediated upregulation or complex effectFatty Acid Synthesis nih.govnih.gov
Abca1Enhanced expressionLXR activationCholesterol Efflux nih.govportlandpress.comresearchgate.netbiorxiv.orgfrontiersin.org
Srebf1cEnhanced expressionLXR activationSREBP-1c expression nih.govportlandpress.comresearchgate.net
Dhcr24Suppressed expressionThis compound-specific suppression via SREBP pathwayCholesterol Synthesis nih.gov
IL-6Upregulated (in intestinal epithelial cells)Potentially via RORγInflammatory Response frontiersin.org
TNF-αUpregulated (in intestinal epithelial cells)Potentially via RORγInflammatory Response frontiersin.org
IFN-γUpregulated (in intestinal epithelial cells)Potentially via RORγInflammatory Response frontiersin.org
RORγElevated expression (mRNA and protein)Agonistic activity of this compoundImmune Cell Differentiation/Function frontiersin.org

This compound's Regulatory Role in Lipid Homeostasis and Metabolism Integration

This compound plays a significant role in the intricate regulation of cellular lipid homeostasis, acting as a point of integration between different metabolic pathways avantiresearch.compnas.org. Its ability to influence both cholesterol and fatty acid metabolism underscores its central position in maintaining lipid balance within cells.

Coordination of Cholesterol and Fatty Acid Synthesis Pathways

As an intermediate in cholesterol biosynthesis, this compound is inherently linked to the regulation of this pathway avantiresearch.comontosight.aiwikipedia.org. Beyond being a precursor, this compound actively participates in controlling the rate of cholesterol synthesis, primarily through its inhibitory effect on SREBP processing, which in turn reduces the expression of genes encoding enzymes in the cholesterol synthesis pathway nih.govportlandpress.comnih.govpnas.org.

Importantly, this compound also influences fatty acid synthesis. SREBP-1a and SREBP-1c are transcription factors that preferentially drive the expression of genes involved in fatty acid biosynthesis nih.govnih.gov. By suppressing SREBP-1 processing, this compound can lead to a decrease in the expression of certain fatty acid synthesis genes, such as Fas nih.gov. However, its effect on other fatty acid synthesis genes, like Scd1, can be different, potentially due to concomitant LXR activation nih.govnih.gov. This suggests that this compound doesn't simply suppress all lipid synthesis but rather coordinates the activity of cholesterol and fatty acid synthesis pathways through a complex interplay involving both SREBP and LXR. This coordinated regulation helps cells balance the production of different lipid classes based on their needs pnas.org.

Influence on Cellular Cholesterol Efflux Mechanisms, including ATP-binding Cassette Transporters

Cellular cholesterol efflux, the process by which excess cholesterol is removed from cells, is critical for preventing lipid accumulation and maintaining cellular health. ATP-binding cassette (ABC) transporters, particularly ABCA1 and ABCG1, are key players in this process, facilitating the transport of cholesterol and phospholipids (B1166683) to lipid acceptors like apolipoprotein A-I and high-density lipoprotein (HDL) frontiersin.orgexplorationpub.comresearchgate.netnih.gov.

This compound has been shown to significantly influence cellular cholesterol efflux mechanisms, primarily through its role as an LXR agonist nih.govportlandpress.comnih.govresearchgate.netbiorxiv.orgfrontiersin.org. Activation of LXRs by this compound leads to the increased expression of ABCA1 and ABCG1, thereby promoting cholesterol and this compound efflux from cells to HDL nih.govportlandpress.comresearchgate.netfrontiersin.orgresearchgate.netnih.govuniprot.org. Studies in cells and mouse models have demonstrated that elevated levels of this compound are associated with increased expression of LXR target genes, including ABCA1, and enhanced apolipoprotein E secretion, which is involved in lipid transport researchgate.net.

Furthermore, ABCG1 and ABCG4 transporters have been shown to mediate the efflux of both cholesterol and this compound to HDL frontiersin.orgresearchgate.netnih.govuniprot.org. Combined deficiency of ABCG1 and ABCG4 in mice leads to defective efflux and accumulation of these sterols in astrocytes, highlighting the importance of these transporters in this compound homeostasis in the brain researchgate.netnih.gov. This compound's ability to activate LXR and induce the expression of these efflux transporters underscores its critical role in promoting the removal of excess sterols from cells.

Impact on Endogenous Biosynthesis of Polyunsaturated Fatty Acids (PUFAs)

Beyond its effects on cholesterol and saturated/monounsaturated fatty acid synthesis, this compound also impacts the endogenous biosynthesis of polyunsaturated fatty acids (PUFAs). Research has indicated a link between this compound levels and PUFA metabolism, particularly through the LXR pathway avantiresearch.compnas.orgahajournals.org.

Inhibition of the enzyme Δ24-dehydrocholesterol reductase (DHCR24), which converts this compound to cholesterol, leads to an accumulation of this compound avantiresearch.compnas.org. This accumulation has been associated with a significant increase in the endogenous biosynthesis of PUFAs avantiresearch.compnas.org. Lipidomic analysis has revealed a higher content of PUFAs in certain lipid fractions following DHCR24 inhibition and subsequent this compound accumulation pnas.org.

The mechanism linking this compound accumulation to increased PUFA biosynthesis appears to involve LXR activation. LXR activation has been shown to trigger PUFA synthesis in macrophages, resulting in alterations in macrophage lipid composition ahajournals.org. While some studies suggest a complex regulatory loop where LXR activation might induce enzymes involved in PUFA synthesis like FADS1 and FADS2, the precise interplay between this compound, LXR, and the enzymes of PUFA biosynthesis is an area of ongoing research pnas.orgahajournals.org. Nevertheless, the evidence suggests that this compound, through its influence on LXR, plays a role in modulating the endogenous production of PUFAs, which are important precursors for anti-inflammatory mediators avantiresearch.compnas.org.

This compound's Influence on Fundamental Cellular Processes

This compound's presence and metabolic activity extend to influencing several fundamental cellular processes beyond lipid metabolism and immune responses. Its structural similarity to cholesterol allows it to potentially substitute for cholesterol in certain membrane-related functions nih.govebi.ac.ukbiorxiv.org.

Studies using cell lines deficient in sterol-Δ24-reductase (DHCR24), the enzyme that converts this compound to cholesterol, have shown that this compound can replace cholesterol in sustaining cell proliferation and viability nih.govportlandpress.comnih.govfrontiersin.org. These cells, with this compound as the principal membrane sterol, are able to grow indefinitely, demonstrating that this compound can fulfill the essential structural roles of cholesterol in cell membranes necessary for growth nih.govportlandpress.comnih.gov. This compound can facilitate processes that are normally cholesterol-dependent, including the formation of membrane domains, membrane receptor ligand binding and activation, and the regulation of membrane protein proteolytic activity ebi.ac.uk.

Furthermore, this compound has been implicated in processes such as sperm maturation, where it accounts for a significant proportion of sperm sterols in some species frontiersin.org. Research also suggests a potential role for this compound in neurodevelopmental processes and as a potential biomarker for certain neurological conditions ontosight.aiebi.ac.uk. While early sterol intermediates in cholesterol synthesis might promote cell proliferation, studies indicate that the accumulation of later intermediates like this compound can slow cell proliferation and promote apoptosis in certain contexts biorxiv.org. This suggests a nuanced role for different sterols in regulating cell cycle progression and survival. The diverse effects of this compound on cell proliferation, membrane function, and potentially neurodevelopment highlight its broader influence on fundamental cellular processes.

Global Gene Expression Profiling in Response to this compound Perturbation

Research indicates that this compound actively participates in regulating gene expression, particularly within lipid homeostasis pathways. Studies using sterol-Δ24-reductase-deficient cell lines, which accumulate this compound, have demonstrated its ability to influence the expression of genes targeted by Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs). nih.govnih.govresearchgate.netportlandpress.com

This compound has been shown to suppress the processing of SREBP-1 and SREBP-2, leading to reduced expression of SREBP-targeted genes such as Hmgcr and Ldlr, which are involved in cholesterol synthesis and uptake. nih.govnih.govportlandpress.com Conversely, this compound is particularly effective in activating LXR-targeted genes, including Abca1 and Srebf1c, which are involved in cholesterol efflux and fatty acid synthesis. nih.govnih.govportlandpress.com This dual regulatory capacity suggests that this compound acts as a key modulator integrating cholesterol and fatty acid metabolism. avantiresearch.comnih.gov

Furthermore, transcriptomic measurements in intestinal epithelial cells treated with this compound revealed down-regulation of genes involved in oxidative stress and cholesterol homeostasis pathways. frontiersin.org In contrast, key inflammatory genes like IL-6, TNF-α, and IFN-γ were found to be upregulated in these cells, consistent with this compound acting as a potential mediator under certain conditions. frontiersin.org

Modulation of Cellular Proliferation and Viability

This compound can support cell proliferation and viability, particularly in cells with impaired cholesterol synthesis. In J774 cells lacking sterol-Δ24-reductase, this compound was able to replace cholesterol in sustaining indefinite cell growth. nih.govnih.govresearchgate.netportlandpress.com Inhibition of sterol biosynthesis with lovastatin (B1675250) suppressed the proliferation of these cells, and this compound effectively prevented this suppression. nih.govnih.govresearchgate.netportlandpress.com This indicates that this compound can fulfill the structural role of cholesterol necessary for membrane formation during cell growth. nih.govnih.gov

However, the effect of this compound on cell proliferation can be context-dependent. In intestinal epithelial cells, treatment with various concentrations of this compound did not affect cell growth or survival over a 72-hour period. frontiersin.org In B cells, this compound uptake has been shown to attenuate proliferation. researchgate.net

This compound's Role as a Precursor in Endogenous Steroidogenesis

This compound serves as an intermediate in the Bloch pathway of cholesterol biosynthesis, the final step of which is its reduction to cholesterol by the enzyme 24-dehydrocholesterol reductase (DHCR24). ontosight.aiwikipedia.orgavantiresearch.comresearchgate.netebi.ac.uk While cholesterol is the primary precursor for steroid hormones, there is evidence suggesting that this compound can also act as a precursor in steroidogenesis, potentially even more effectively than cholesterol under certain conditions. nih.gov The P450scc enzyme, which initiates steroid hormone synthesis, is predicted to utilize this compound. researchgate.net

Contribution to Sperm Maturation and Fertility-Related Cellular Processes

This compound is a significant sterol component of the sperm plasma membrane in humans and other mammalian species. nih.govelifesciences.orgnih.govbiorxiv.org The ratio of cholesterol to this compound in sperm membranes undergoes dynamic changes during epididymal transit and maturation, which is crucial for acquiring fertilization capacity. nih.gov While cholesterol efflux is generally considered essential for sperm capacitation, studies have investigated the specific role of this compound. elifesciences.orgbiorxiv.org

Increasing this compound content in sperm membranes before cryopreservation has shown positive effects on in vitro and in vivo fertility outcomes in rams. frontiersin.orgnih.gov this compound-enriched sperm exhibited higher rates of in vitro activated oocytes and significantly lower pregnancy loss in vivo. frontiersin.orgnih.gov This suggests a protective effect of this compound on sperm membranes during freeze-thawing, potentially by stabilizing the acrosome. frontiersin.orgnih.gov However, the exact mechanisms by which this compound influences sperm capacitation and fertility require further investigation. frontiersin.org Studies in mice with disrupted sterol homeostasis during spermatogenesis, leading to this compound depletion, have shown defective sperm morphology, reduced count and motility, and a decline in male fertility. elifesciences.orgbiorxiv.org

Impact on Membrane Properties and Lipid Raft Integrity

The structural difference between this compound and cholesterol, specifically the double bond at C24, influences its impact on membrane properties. nih.gov this compound has been shown to be weaker than cholesterol in promoting the formation or stability of ordered lipid domains, often referred to as lipid rafts, in model membranes. nih.govaip.org Atomic-scale molecular dynamics simulations suggest that the C24 double bond introduces stress in the hydrocarbon tail, leading to a more rigid structure in that region and favoring a distinct tilting of this compound within the membrane compared to cholesterol. nih.gov

This difference in membrane ordering potential has functional consequences. Acute replacement of a significant portion of cholesterol with this compound in mammalian cell membranes led to impaired raft-dependent signaling, such as that mediated by the insulin (B600854) receptor, while non-raft-dependent processes remained unaffected. nih.gov Although some studies suggest similar effects of this compound and cholesterol on membrane organization in certain lipid bilayers, the consensus indicates that this compound's ability to induce membrane order is generally weaker than that of cholesterol, particularly in saturated lipid environments. aip.orgresearchgate.netacs.org This difference may allow this compound to contribute to membrane fluidity control in cells with high sterol content. researchgate.net

Desmosterol in Biological Systems and Preclinical Disease Mechanisms

Desmosterol's Role in Inflammation and Immune Responses

This compound has been identified as an emergent immune regulator, influencing macrophage function and inflammatory pathways. pnas.orgnih.gov Its accumulation in cells, particularly macrophages, has been linked to the modulation of inflammatory responses. researchgate.netmetabolomicsworkbench.org

Suppression of Macrophage Inflammasome Activation

Research indicates that this compound can suppress the activation of the inflammasome, a multiprotein complex that plays a critical role in the innate immune system and inflammatory responses. Specifically, this compound accumulation has been shown to suppress NLR family pyrin domain containing 3 (NLRP3) inflammasome activation in macrophages. pnas.orgnih.govfrontiersin.org This suppression is associated with decreased mitochondrial reactive oxygen species (mtROS) production. nih.govfrontiersin.org Deficiency in NLRP3 or apoptosis-associated speck-like protein containing a CARD (ASC), key components of the inflammasome, can rescue the increased inflammasome activity observed when this compound is depleted in macrophages. pnas.orgnih.govfrontiersin.org

Mechanisms of Modulating Pro-inflammatory and Anti-inflammatory Gene Expression

This compound influences the expression of both pro-inflammatory and anti-inflammatory genes. Studies in macrophage foam cells have shown that the regulated accumulation of this compound underlies the suppression of inflammatory response genes. researchgate.netmetabolomicsworkbench.org this compound acts as a major endogenous ligand for Liver X receptors (LXRs), nuclear receptors that regulate cholesterol metabolism and inflammatory responses. pnas.orgnih.gov Activation of LXRs by this compound is involved in the homeostatic responses observed in macrophage foam cells, including the suppression of inflammatory gene expression. researchgate.netmetabolomicsworkbench.org Conversely, depletion of this compound has been shown to increase the expression of interferon-regulated genes and genes associated with "classical" macrophage activation, while attenuating the expression of certain genes linked to anti-inflammatory responses, such as Ym1. pnas.org Overexpression of DHCR24, the enzyme that converts this compound to cholesterol, leads to decreased this compound and increased expression of pro-inflammatory mediators like Nos2, Cox2, and Csf1. pnas.org

Contribution to the Prevention of Vascular Inflammation and Atherosclerosis in Preclinical Models

This compound plays an essential role in atherogenesis, an inflammatory disease characterized by the accumulation of cholesterol-laden macrophages in the artery wall. pnas.orgnih.gov this compound is the most abundant cholesterol biosynthetic intermediate found in human coronary artery lesions. pnas.orgnih.gov Depletion of this compound in myeloid cells has been shown to promote the progression of atherosclerosis in preclinical models. pnas.orgx-mol.com This protective effect is linked to this compound's ability to dampen inflammation by integrating with macrophage cholesterol metabolism and inflammatory activation. pnas.orgnih.gov

This compound's Impact on Macrophage Function and Activation Phenotypes

This compound content in macrophages within atherosclerotic plaques controls their function and activation. pnas.org Depletion of this compound leads to increased expression of interferon responses and attenuates the expression of anti-inflammatory macrophage markers. pnas.orgx-mol.com Macrophage foam cells with high levels of this compound have exhibited a "deactivated" phenotype, characterized by the suppression of pro-inflammatory mediators typically associated with atherosclerotic lesions. metabolomicsworkbench.org This suggests that this compound contributes to a more homeostatic and less inflammatory macrophage phenotype in the context of lipid accumulation. researchgate.netmetabolomicsworkbench.org

Effects on B Lymphocyte Activation Thresholds and Functions

While the primary focus of research on this compound and immune responses has been on macrophages, its specific effects on B lymphocyte activation thresholds and functions are less extensively documented in the provided search results.

Modulation of Oxidative Stress Pathways in Intestinal Epithelial Cells

This compound has been shown to modulate oxidative stress pathways in intestinal epithelial cells. frontiersin.orgnih.govnih.gov In studies using intestinal epithelial cells (IPI-2I), this compound treatment significantly down-regulated genes involved in the oxidative process and cholesterol homeostasis pathways. nih.govnih.gov Consistent with this, cellular reactive oxygen species (ROS) levels were markedly decreased in response to this compound treatment. nih.govnih.gov This suggests that this compound may have a role in anti-oxidation in the intestine. nih.govnih.gov Interestingly, in these same cells, key inflammatory genes, including IL-6, TNF-α, and IFN-γ, were remarkably upregulated following this compound treatment. nih.govnih.gov This indicates a complex role for this compound in intestinal epithelial cells, simultaneously reducing oxidative stress while potentially influencing the expression of certain inflammatory mediators. This compound may exert some of these effects via RORγ, a nuclear receptor for which this compound is a specific agonist. nih.govnih.gov

Data Table: Effects of this compound Treatment on Gene Expression and ROS Levels in Intestinal Epithelial Cells (IPI-2I)

Treatment (10 µM this compound for 72h)Effect on Oxidative Process GenesEffect on Cholesterol Homeostasis GenesEffect on Cellular ROS LevelsEffect on IL-6 Gene ExpressionEffect on TNF-α Gene ExpressionEffect on IFN-γ Gene Expression
This compoundDown-regulatedDown-regulatedMarkedly DecreasedRemarkably UpregulatedRemarkably UpregulatedRemarkably Upregulated

Based on transcriptomic and qRT-PCR analysis in IPI-2I cells. nih.govnih.gov

Data Table: Effect of this compound Depletion (DHCR24 Overexpression) on Macrophage Gene Expression

ConditionEffect on Interferon-regulated GenesEffect on "Classical" Macrophage Activation GenesEffect on Anti-inflammatory Genes (e.g., Ym1)Effect on Pro-inflammatory Mediators (Nos2, Cox2, Csf1)
This compound Depletion (in myeloid cells)Increased ExpressionIncreased ExpressionAttenuated ExpressionIncreased Expression

Based on molecular analysis of macrophages. pnas.org

This compound in Neurobiology and Neurological Dysregulation Models

Brain cholesterol is primarily synthesized de novo within the central nervous system, with limited contribution from peripheral sources due to the blood-brain barrier. Cholesterol synthesis in the brain is crucial for proper development and function. This compound, as a precursor to cholesterol, is involved in this process.

Significance in Myelination and Remyelination Processes, particularly in Oligodendrocytes

Myelin, a lipid-rich membrane produced by oligodendrocytes, is essential for insulating axons and facilitating rapid nerve conduction. Cholesterol is a major component of myelin. During brain development, oligodendrocytes synthesize most of the cholesterol required for myelin expansion. While oligodendroglial cholesterol synthesis is rate-limiting for developmental myelination, other cell types also contribute to CNS cholesterol homeostasis in adulthood.

Recent research highlights a role for this compound in remyelination, the process of regenerating myelin sheaths after demyelination. Studies using mouse models of demyelination have shown that microglial synthesis of this compound can stimulate lipid recycling and drive remyelination. Specifically, this compound synthesized by microglia/macrophages activates Liver X Receptor (LXR) signaling, which helps resolve inflammation and promotes the efflux of cholesterol from lipid-laden phagocytes to support remyelination by oligodendrocytes. This suggests that this compound, beyond being a cholesterol precursor, has signaling functions that influence the cellular environment and support myelin repair.

This compound Levels in Brain Cholesterol Metabolism and Associated Dyshomeostasis

Brain cholesterol homeostasis is tightly regulated. This compound is an intermediate in one of the main pathways of cholesterol synthesis in the brain, the Bloch pathway. While a low level of cholesterol synthesis occurs throughout life in the brain, this compound is not typically the predominant sterol intermediate, indicating ongoing cholesterol synthesis.

Dysfunction in cholesterol biosynthesis pathways can contribute to various neurodevelopmental and neurodegenerative disorders. Altered this compound levels have been observed in the context of disrupted brain cholesterol metabolism. For instance, in a mouse model of Down Syndrome, impairment in brain cholesterol synthesis was noted, with enhanced levels of cholesterol precursors, including this compound, despite decreased expression of some synthesis enzymes like DHCR24. This suggests that the balance between different cholesterol synthesis pathways and the activity of enzymes like DHCR24 are critical for maintaining sterol homeostasis in the brain.

Pathophysiological Mechanisms in Desmosterolosis Mouse Models

Desmosterolosis is a rare autosomal recessive disorder caused by mutations in the DHCR24 gene, leading to a deficiency in the DHCR24 enzyme. This deficiency results in the accumulation of this compound and reduced cholesterol levels. Desmosterolosis is associated with multiple congenital anomalies and neurological abnormalities.

Mouse models with global knockout of Dhcr24 (Dhcr24-KO) recapitulate the biochemical phenotype of desmosterolosis, showing greatly elevated this compound levels, particularly in the brain, where this compound can almost entirely replace cholesterol by postnatal day 0. These homozygous knockout mice typically die shortly after birth, exhibiting severe developmental defects, including lethal restrictive dermopathy and severe lung hypoplasia. The accumulation of this compound and the resulting sterol imbalance are thought to disrupt cellular processes, including membrane function, particularly in lipid rafts, affecting protein signaling.

Studies in heterozygous Dhcr24+/- mice have shown elevated this compound levels that persist into adulthood, even with a single functional allele. These models are valuable for studying the long-term consequences of moderate this compound accumulation and the role of tissue-specific DHCR24 loss. Dhcr24-KO mouse brains also exhibit complex changes in the expression of genes related to lipid and sterol metabolism, nuclear receptors, and synaptic plasticity. Cultured Dhcr24-KO neurons showed increased arborization. These findings highlight the critical role of DHCR24 activity and this compound homeostasis for normal brain development and function.

Investigation of this compound in Alzheimer's Disease Research Contexts

This compound has garnered interest in Alzheimer's disease (AD) research due to its involvement in cholesterol metabolism and the observation that the activity of DHCR24, the enzyme converting this compound to cholesterol, may be altered in affected brain areas. Cholesterol metabolism dysfunction is implicated in neurodegenerative diseases like AD.

Studies have investigated this compound levels in the plasma and cerebrospinal fluid (CSF) of individuals with AD. Some research has reported decreased plasma this compound levels and a reduced this compound-to-cholesterol ratio in AD patients compared to controls. This reduction in the this compound/cholesterol ratio has been found to correlate with longitudinal cognitive decline. The correlation between plasma and CSF this compound/cholesterol ratios suggests that plasma levels may reflect brain sterol synthesis and metabolism.

However, other studies have found the proportion of this compound to be less than that of age-matched controls in AD brain tissue. The relationship between DHCR24 activity, this compound levels, and AD pathogenesis is complex and requires further investigation. While some reports suggested reduced DHCR24 activity in AD brain areas, other studies did not find a difference in DHCR24 gene expression between AD tissues and controls, implying other factors may influence this compound levels.

The potential of this compound as a biomarker for AD diagnosis and monitoring cognitive decline is being explored.

This compound's Involvement in Other Preclinical Disease Models

Beyond neurobiology, this compound's role in cholesterol metabolism has implications in other preclinical disease models, particularly those related to lipid dysregulation.

Hyperlipidemia and Strategies for Modulating Sterol Homeostasis via DHCR24 Inhibition

Hyperlipidemia, characterized by elevated levels of lipids in the blood, is a risk factor for cardiovascular diseases. Modulating sterol homeostasis, particularly cholesterol synthesis, is a strategy for managing hyperlipidemia.

DHCR24, the enzyme that converts this compound to cholesterol, has emerged as a potential therapeutic target for modulating sterol levels. Inhibition of DHCR24 leads to the accumulation of this compound. This compound is an endogenous agonist of Liver X Receptor alpha (LXRα), a nuclear receptor that regulates lipid metabolism. Activation of LXRα can influence hepatic steatosis and inflammation.

Preclinical studies investigating DHCR24 inhibition as a strategy for hyperlipidemia have shown promising results. In a mouse model of diet-induced non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), treatment with a DHCR24 inhibitor (SH42) increased hepatic and plasma this compound levels, reduced hepatic lipid content, and decreased plasma fatty acid and cholesteryl ester concentrations. These beneficial effects were dependent on LXRα activation and occurred without causing hyperlipidemia.

This suggests that pharmacological inhibition of DHCR24 to increase endogenous this compound levels and activate LXRα could be a novel therapeutic strategy for conditions like NAFLD/NASH and potentially other cardiometabolic diseases. Moderate accumulation of this compound through DHCR24 inhibition has been reported to be non-toxic in mice and in heterozygous carriers of DHCR24 mutations.

Strategies for modulating sterol homeostasis via DHCR24 inhibition involve identifying and utilizing selective DHCR24 inhibitors. Various compounds, including steroidal and nonsteroidal scaffolds, are being investigated for their potential to inhibit DHCR24 activity. Preclinical studies have demonstrated that blocking DHCR24 activity can reduce endogenous cholesterol synthesis and lower blood lipid levels.

Foam Cell Formation and Lipid Accumulation in Atherogenesis Models

Macrophage foam cells, characterized by the extensive accumulation of lipid droplets containing cholesterol esters, are a hallmark of atherosclerotic lesions. These cells play a critical role throughout the development and progression of atherosclerosis. Macrophages within the arterial wall take up modified lipoproteins, such as oxidized low-density lipoproteins (oxLDL), which contributes to foam cell formation.

This compound has been identified as a significant endogenous liver X receptor (LXR) ligand in macrophage foam cells. Studies using lipidomic and transcriptomic analyses of murine macrophage foam cells and human atherosclerotic plaques have shown that this compound is the most abundant endogenous LXR activator in this context. The accumulation of this compound in macrophage foam cells is correlated with the downregulation of DHCR24, the enzyme responsible for converting this compound to cholesterol.

The accumulation of this compound in macrophage foam cells appears to play a role in regulating lipid metabolism and inflammatory responses. This compound's ability to activate LXRs leads to the induction of LXR-dependent pathways, including the expression of genes involved in cholesterol efflux, such as ABCA1 and ABCG1. This activation promotes the removal of excess cholesterol from macrophages, which can be considered an anti-atherogenic mechanism. Furthermore, this compound has been shown to suppress sterol regulatory element-binding protein (SREBP) pathways, which are involved in cholesterol and fatty acid synthesis.

Research indicates that this compound accumulation in macrophage foam cells can also influence inflammatory gene expression. While inflammation is a key feature of atherosclerotic lesions, studies have shown that this compound accumulation in peritoneal macrophage foam cells is associated with the suppression of pro-inflammatory mediators. This suggests that this compound contributes to a "deactivated" macrophage phenotype in this specific setting. However, the inflammatory environment within atherosclerotic lesions, driven by extrinsic pro-inflammatory signals, may override these homeostatic and anti-inflammatory functions of this compound.

Depletion of this compound in macrophages, for instance, by overexpressing DHCR24, has been shown to promote the progression of atherosclerosis in mouse models. This depletion leads to impaired LXR activation, lipid accumulation, and enhanced inflammatory responses.

Influence on Mitochondrial Metabolic Alterations in Macrophages

This compound also plays a role in influencing mitochondrial metabolic alterations in macrophages, particularly in the context of inflammation and atherosclerosis. Decreased accumulation of this compound in mitochondria has been linked to increased production of mitochondrial reactive oxygen species (mtROS) in macrophages.

The increase in mtROS production in this compound-depleted macrophages is associated with the activation of the NLR family pyrin domain containing 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in initiating inflammatory responses. Activation of the NLRP3 inflammasome can lead to the release of pro-inflammatory cytokines.

Studies have shown that the increased inflammasome activity and atherogenesis observed in this compound-depleted macrophages can be rescued by the deficiency of NLRP3 or apoptosis-associated speck-like protein containing a CARD (ASC), a protein essential for NLRP3 inflammasome assembly. This highlights a mechanistic link between this compound levels, mitochondrial function, and inflammasome activation in macrophages.

The influence of this compound on mitochondrial bioenergetics is an area of ongoing research, as mitochondrial function is closely associated with macrophage inflammatory responses. The integration of macrophage cholesterol metabolism and

Advanced Methodologies for Desmosterol Research

Chromatographic Techniques for Desmosterol Quantification and Profiling

Chromatographic methods, often coupled with mass spectrometry, are indispensable for the separation, identification, and quantification of this compound in complex biological matrices. These techniques offer high sensitivity and specificity, crucial for studying sterols that are present at varying concentrations and share similar structures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis

GC-MS is a widely used technique for the analysis of sterols, including this compound. It offers high chromatographic resolution, making it a powerful tool for both targeted and untargeted sterol analysis nih.govmdpi.com. GC-MS typically involves the saponification of the sample to hydrolyze esterified sterols, followed by extraction and derivatization (commonly silylation to form trimethylsilyl (B98337) ethers) to improve volatility and peak shape mdpi.comaocs.orgjsbms.jp.

The derivatized sterols are then separated on a capillary GC column based on their boiling points and interactions with the stationary phase. The eluting compounds are detected and identified by a mass spectrometer, often using electron ionization (EI) mdpi.comaocs.org. EI provides characteristic fragmentation patterns that aid in the structural elucidation of sterols nih.govmdpi.com. Selected Ion Monitoring (SIM) mode in GC-MS enhances sensitivity and specificity by monitoring specific ions characteristic of the target analytes, such as this compound mdpi.commdpi.comnih.gov.

GC-MS methods have been developed and validated for the quantitative analysis of this compound and other sterols in various biological samples, including plasma, amniotic fluid, and urine viamedica.plnih.gov. For instance, a GC-MS method utilizing SIM mode was developed for the simultaneous determination of several cholesterol-related compounds, including this compound, in mouse plasma mdpi.com. Another study demonstrated the separation of this compound from cholesterol in plasma using gas-liquid chromatography with an ionization cell detector, capable of detecting sterols at microgram quantities ahajournals.org.

While GC-MS offers excellent resolution and structural information, it requires sample derivatization, which can be a time-consuming step acs.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/HPLC-MS) Methodologies for Sterolomics

LC-MS, including HPLC-MS and UPLC-MS, has become increasingly popular for sterol analysis, offering advantages such as minimal or no derivatization requirement for some sterols and suitability for thermolabile compounds nih.govacs.orgresearchgate.net. LC-MS methodologies are central to sterolomics, the comprehensive analysis of sterols in biological systems nih.gov.

LC-MS systems typically employ a reverse-phase HPLC column for separating sterols based on their polarity nih.govlipidmaps.org. Various mobile phase compositions, often involving mixtures of methanol, acetonitrile, and water with additives like ammonium (B1175870) acetate, are used to optimize separation nih.govpsu.eduresearchgate.net. The LC system is coupled to a mass spectrometer, frequently utilizing electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) acs.orgresearchgate.netuio.no. APCI has shown superiority for some sterols, forming characteristic ions like [M + H – H2O]+ acs.org.

Tandem mass spectrometry (MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode, is commonly used in LC-MS for targeted and sensitive quantification of this compound and other sterols nih.govlipidmaps.orgsigmaaldrich.commedpace.com. MRM involves monitoring specific precursor-product ion transitions unique to each analyte, providing high specificity and sensitivity, even for coeluting compounds nih.govmedpace.com. For example, an UPLC-MS/MS method for the simultaneous quantification of lathosterol (B1674540), lanosterol (B1674476), and this compound in human plasma monitored the transition m/z 367.4 → 147.1 for this compound medpace.com. Deuterated internal standards, such as this compound-d6, are often used in LC-MS/MS to improve the accuracy and reliability of quantification nih.govsigmaaldrich.com.

LC-MS methods have been developed for analyzing this compound in various matrices, including plasma, cultured cells, and tissues nih.govresearchgate.netsigmaaldrich.commedpace.com. A simplified LC-MS method using a pentafluorophenyl (PFP) stationary phase allowed for the quantitative analysis of ten sterols from the cholesterol synthesis pathway, including this compound, in cultured human hepatocytes without derivatization researchgate.netscite.ai.

High-Performance Liquid Chromatography (HPLC) Applications for this compound Detection

HPLC, often coupled with UV detection, can also be used for this compound analysis, particularly when a mass spectrometer is not available. While less sensitive and specific than MS-based methods, HPLC with UV detection can still provide adequate resolution for this compound and other sterols under optimized conditions psu.edu.

Reverse-phase HPLC on C18 columns with mobile phases like methanol-acetonitrile mixtures has been employed for separating this compound from cholesterol and other sterols psu.edunih.gov. Optimizing mobile phase composition and flow rate is crucial for achieving good resolution psu.edu. For instance, a study on sterols in sea urchin gonads found that a 30:70 methanol-acetonitrile mixture at 1 mL/min provided good resolution of this compound and cholesterol psu.edu. Elevated temperatures can sometimes reduce analysis time while maintaining resolution psu.edu.

HPLC has been used to measure the enzymatic conversion of this compound to cholesterol, demonstrating its utility in studying sterol metabolism nih.govcapes.gov.br. While HPLC alone can be used for detection, coupling with MS significantly enhances its capabilities for complex samples and low-abundance sterols acs.orgresearchgate.netaocs.org.

Strategies for Overcoming Challenges in Separating this compound from Structurally Similar Sterols

Separating this compound from structurally similar sterols, particularly cholesterol which differs by only one double bond, presents a significant chromatographic challenge medpace.comnih.gov. Several strategies are employed to address this:

Optimized Chromatography: Careful selection and optimization of chromatographic columns (e.g., C18, pentafluorophenyl) and mobile phases are critical for achieving adequate resolution researchgate.netpsu.eduresearchgate.netmedpace.comnih.govnih.gov. Parameters like mobile phase composition, flow rate, and temperature need to be fine-tuned aocs.orgpsu.edu.

Derivatization: For GC-MS, derivatization, typically silylation, enhances the volatility and improves the separation of sterols mdpi.comaocs.orgjsbms.jp. Different derivatization agents and protocols can influence separation efficiency nih.gov.

Mass Spectrometry: Coupling chromatography with MS provides an additional dimension of separation and identification based on mass-to-charge ratio and fragmentation patterns acs.orgnih.govaocs.org. Using SIM or MRM modes allows for selective detection of target ions, even if chromatographic separation is not complete mdpi.commdpi.comnih.govaocs.org.

Tandem Mass Spectrometry (MS/MS): MS/MS provides increased specificity by selecting a precursor ion and monitoring its fragmentation products, which is particularly useful for distinguishing isobaric or coeluting sterols acs.orgnih.govmedpace.com.

Two-Dimensional Chromatography: In some complex cases, two-dimensional GC or LC approaches might be considered to enhance separation power aocs.org.

Silver Nitrate (B79036) Chromatography: Historically, thin-layer and column chromatography on silica (B1680970) gel G-silver nitrate has been used for separating cholesterol and this compound acetates based on the difference in their double bonds nih.gov.

These strategies, often used in combination, are essential for accurate quantification and profiling of this compound in diverse biological samples.

Here is a table summarizing some chromatographic methods for this compound analysis:

TechniqueStationary Phase (Example)Mobile Phase (Example)Detection Method (Example)Key Feature for this compound Analysis
GC-MSCapillary ColumnCarrier Gas (e.g., Helium)MS (EI, SIM)High resolution, characteristic fragmentation patterns, requires derivatization
LC-MS/HPLC-MSC18, PFPMethanol/Acetonitrile/Water ± AdditivesMS (ESI, APCI), MS/MS (MRM)Suitable for thermolabile compounds, less or no derivatization, high sensitivity and specificity with MS/MS
HPLCC18Methanol/Acetonitrile/WaterUVSimpler setup, lower sensitivity and specificity compared to MS-based methods

Molecular and Cellular Approaches in this compound Research

Beyond analytical quantification, understanding the biological roles of this compound requires molecular and cellular techniques to investigate its synthesis, metabolism, and effects on gene expression and cellular processes.

Gene Expression Analysis: Quantitative PCR, RNA Sequencing, Western Blotting, and Chromatin Immunoprecipitation (ChIP)

Molecular techniques are crucial for studying how this compound influences gene expression and protein levels, providing insights into its regulatory functions.

Quantitative PCR (qPCR): qPCR is a sensitive method for quantifying mRNA levels of specific genes involved in this compound metabolism or those regulated by this compound. It is used to assess changes in gene expression in response to altered this compound levels or treatment with this compound pnas.orgpnas.orgfrontiersin.orgaai.orgnih.govnih.govkarger.comescholarship.org. For example, qPCR has been used to measure the expression of Dhcr24, the enzyme that converts this compound to cholesterol, and LXR-target genes like Abca1 and Abcg1 in the presence of this compound pnas.orgpnas.orgnih.gov. Studies have shown that this compound can suppress Dhcr24 expression and induce LXR-responsive genes pnas.orgpnas.org. qPCR has also confirmed RNA-Seq findings regarding the upregulation of inflammatory genes like IL-6, TNF-α, and IFN-γ in response to this compound in intestinal epithelial cells frontiersin.orgnih.gov.

RNA Sequencing (RNA-Seq): RNA-Seq provides a comprehensive, unbiased analysis of the transcriptome, allowing researchers to identify global changes in gene expression in response to this compound pnas.orgpnas.orgfrontiersin.orgbiorxiv.orgresearchgate.net. This high-throughput technique can reveal entire pathways affected by this compound. RNA-Seq analysis has shown that this compound depletion in macrophages significantly reduces LXR/retinoid X receptor (RXR) activation and pathways associated with atherosclerosis pnas.org. Conversely, this compound treatment has been shown to upregulate inflammatory genes and downregulate genes involved in oxidative stress and cholesterol homeostasis in intestinal epithelial cells frontiersin.orgnih.gov. RNA-Seq has also been used to compare the transcriptional responses to this compound in different cell types, such as macrophages and hepatocytes pnas.orgresearchgate.net.

Western Blotting: Western blotting is used to detect and quantify specific proteins, such as enzymes involved in this compound synthesis or metabolism (e.g., DHCR24) or proteins encoded by genes regulated by this compound (e.g., ABCA1, ABCG1) pnas.orgpnas.orgnih.govkarger.combiorxiv.org. This technique involves separating proteins by gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein. Western blotting has confirmed that this compound can influence the protein levels of DHCR24, ABCA1, and ABCG1 pnas.orgpnas.org. It has also been used to show that this compound treatment can increase the protein expression of RORγ frontiersin.orgnih.gov.

Chromatin Immunoprecipitation (ChIP): ChIP is used to investigate the interaction of proteins (such as transcription factors or epigenetic markers) with specific regions of DNA. In this compound research, ChIP can be used to study how this compound or factors influenced by this compound affect the binding of transcription factors like SREBP2 or REST to the promoters of genes involved in sterol metabolism, such as Dhcr24 nih.govescholarship.orgresearchgate.netnih.govresearchgate.netnih.gov. ChIP experiments have provided evidence that SREBP2 binding to the Dhcr24 sterol-response element is reduced by this compound researchgate.net. Additionally, ChIP assays have suggested that the transcription factor REST can bind to the human DHCR24 promoter nih.govresearchgate.netnih.gov. ChIP can also be used to assess epigenetic modifications, such as histone acetylation, at gene promoters in response to this compound nih.gov.

These molecular and cellular techniques provide complementary information, allowing researchers to move from observing changes in this compound levels to understanding the underlying molecular mechanisms and cellular consequences.

Here is a summary of the applications of molecular techniques in this compound research:

TechniqueAnalyte MeasuredApplication in this compound Research
Quantitative PCR (qPCR)mRNAQuantifying expression of specific genes (e.g., Dhcr24, Abca1, inflammatory cytokines) regulated by this compound
RNA Sequencing (RNA-Seq)mRNAComprehensive analysis of global gene expression changes in response to this compound, pathway identification
Western BlottingProteinDetecting and quantifying specific protein levels (e.g., DHCR24, ABCA1) influenced by this compound
Chromatin Immunoprecipitation (ChIP)DNA-Protein InteractionInvestigating binding of transcription factors (e.g., SREBP2, REST) to gene promoters regulated by this compound

Comprehensive Lipidomic and Metabolomic Profiling for this compound and Related Sterols

Comprehensive lipidomic and metabolomic profiling are essential for quantifying this compound and other sterols in biological samples and understanding their metabolic pathways. Techniques such as liquid chromatography-mass spectrometry (LC/MS) and gas chromatography-mass spectrometry (GC/MS) are commonly used for this purpose researchgate.netnih.gov. These methods allow for the identification and quantification of hundreds of lipid species, providing a detailed snapshot of the cellular or tissue lipid environment researchgate.net.

For instance, lipidomic analysis of macrophage foam cells has revealed that this compound is a major endogenous ligand for Liver X Receptors (LXRs) avantiresearch.comresearchgate.netpnas.orgpnas.org. Studies using LC/MS have shown significant changes in this compound levels in macrophages in response to cholesterol loading researchgate.net. Similarly, lipidomic analysis in Dhcr24 knockout mice has demonstrated a dramatic accumulation of this compound in various tissues, including the brain and plasma, with this compound replacing a significant portion of the cholesterol nih.govuzh.chahajournals.org.

Data from lipidomic studies can be presented in tables to show the relative abundance of this compound and other sterols under different experimental conditions, such as dietary interventions or genetic modifications.

SterolWild-Type Mice (Brain)Dhcr24 KO Mice (Brain)
CholesterolHighVery Low
This compoundLowVery High
7-DHCLowElevated
Total SterolsHighReduced

Table 1: Illustrative data on sterol levels in the brains of wild-type and DHCR24 knockout mice based on lipidomic analysis. nih.govuzh.ch

These profiling techniques are crucial for observing the biochemical consequences of altered this compound metabolism and for identifying potential biomarkers.

In vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture models are indispensable for dissecting the molecular mechanisms by which this compound exerts its effects. Various cell lines relevant to lipid metabolism and immune responses are utilized.

Different cell types provide specific insights into this compound's functions:

Macrophages: Macrophages, particularly in their foam cell state, are key sites of this compound accumulation in conditions like atherosclerosis avantiresearch.compnas.orgpnas.org. Cell lines such as RAW264.7 mouse macrophages and human monocyte-derived macrophages are used to study how this compound influences lipid homeostasis and inflammatory responses researchgate.netpnas.orgnih.gov. Research has shown that this compound can modulate macrophage function, affecting processes like inflammasome activation and cholesterol efflux lipotype.compnas.orgnih.gov.

Hepatocytes: Hepatocytes play a central role in lipid metabolism. Studies using hepatocyte cell lines like HepG2 and primary mouse hepatocytes have revealed cell-specific differences in the response to this compound compared to macrophages pnas.orgnih.gov. While this compound strongly activates LXR target genes in macrophages, its effect on LXR activity in hepatocytes is minimal pnas.orgnih.gov.

Intestinal Epithelial Cells: Intestinal epithelial cells are involved in cholesterol absorption and can be influenced by dietary sterols. Studies using intestinal epithelial cell lines, such as IPI-2I, have investigated the impact of this compound on inflammatory and oxidative stress pathways frontiersin.orgnih.govbiorxiv.orgnih.gov. Research suggests this compound can modulate genes involved in these processes in intestinal epithelial cells frontiersin.orgnih.gov.

Immune Cell Lines: Beyond macrophages, other immune cells, such as B cells, are also studied to understand the broader impact of this compound on the immune system aai.org. In vitro experiments with B cells have indicated that this compound can influence B cell activation and proliferation aai.org.

These diverse cell models allow researchers to pinpoint the specific effects of this compound in different physiological contexts.

Reporter gene assays are powerful tools for quantifying the transcriptional activity of nuclear receptors like LXRs and transcription factors like SREBPs, which are key regulators of lipid metabolism and are influenced by this compound avantiresearch.compnas.orgnih.govmdpi.com. These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter or enhancer element responsive to the target transcription factor or nuclear receptor nih.gov.

Studies using LXR-responsive reporter gene assays have demonstrated that this compound acts as an LXR agonist, activating LXR-dependent gene expression avantiresearch.compnas.orgnih.gov. Conversely, this compound has been shown to suppress the activity of SREBP-responsive reporters, indicating its role in inhibiting SREBP processing and downstream gene expression pnas.orgnih.gov.

Reporter gene assays are also used to assess the impact of this compound on inflammatory signaling pathways. By using reporters driven by promoters of inflammatory genes (e.g., TNF-α, IL-6), researchers can measure the anti-inflammatory effects of this compound pnas.orgfrontiersin.orgnih.gov. Data from these assays often show a dose-dependent effect of this compound on reporter activity.

TreatmentLXR Reporter Activity (RLU)SREBP Reporter Activity (RLU)Inflammatory Reporter Activity (RLU)
VehicleLowHighHigh
This compoundHighLowLow
Synthetic LXR AgonistHighHighLow

Table 2: Illustrative data from reporter gene assays showing the differential effects of this compound and synthetic LXR agonists on LXR, SREBP, and inflammatory pathway activity. pnas.orgnih.govmdpi.com

These assays provide quantitative data on how this compound modulates key signaling pathways at the transcriptional level.

Macrophage, Hepatocyte, Intestinal Epithelial, and Immune Cell Lines

Genetic Engineering Techniques in Cell Models: DHCR24 Overexpression and Knockout Strategies

Genetic engineering techniques, specifically overexpression and knockout strategies targeting DHCR24, are crucial for manipulating intracellular this compound levels in cell models and studying the direct consequences of these changes.

DHCR24 Overexpression: Overexpressing DHCR24 in cells increases the conversion of this compound to cholesterol, thereby reducing intracellular this compound concentrations pnas.orgembopress.org. This approach allows researchers to study the effects of this compound depletion. Studies using DHCR24-overexpressing macrophages have shown that reduced this compound levels lead to impaired LXR activation and enhanced inflammatory responses pnas.org. Overexpression of DHCR24 in neuronal cells has also been used to study its protective effects nih.govoup.comresearchgate.net.

DHCR24 Knockout/Knockdown: Conversely, knocking out or knocking down DHCR24 expression leads to the accumulation of this compound due to the blocked conversion to cholesterol uzh.chembopress.orgnih.govresearchgate.net. This strategy is used to investigate the effects of elevated this compound. DHCR24-knockout mouse embryonic fibroblasts have shown increased susceptibility to apoptosis, highlighting the importance of cholesterol synthesis and potentially this compound levels for cell survival oup.com. Knockdown of DHCR24 in cell models has also been linked to impaired cholesterol synthesis and altered cellular function nih.govresearchgate.net.

These genetic manipulations in cell lines provide valuable insights into the specific roles of this compound independent of other factors that might be present in complex in vivo systems.

In vivo Animal Model Systems for this compound Studies

In vivo animal models, particularly genetically modified mice, are essential for studying the systemic effects of altered this compound metabolism and its impact on complex physiological processes and diseases.

Genetically Modified Mouse Models, including DHCR24 Transgenic and Knockout Mice

Genetically modified mouse models targeting Dhcr24 are invaluable for understanding the in vivo functions of this compound.

Dhcr24 Knockout Mice: Global knockout of Dhcr24 in mice results in a severe phenotype characterized by high this compound levels and significantly reduced cholesterol nih.govnih.govuzh.chahajournals.org. While global knockouts can be lethal shortly after birth due to developmental defects, including a lethal dermopathy, they have been instrumental in demonstrating the drastic biochemical consequences of complete Dhcr24 deficiency nih.gov. Studies in viable Dhcr24 knockout mice (often heterozygous or with specific genetic backgrounds allowing survival) have shown altered sterol profiles in various tissues and provided insights into the role of this compound in brain development and function nih.govuzh.ch.

Dhcr24 Conditional Knockout Mice: To circumvent the embryonic lethality of global knockouts and study tissue-specific effects, conditional knockout mouse models have been generated nih.gov. These models allow for the deletion of Dhcr24 in specific tissues or at specific time points nih.gov. For example, liver-specific Dhcr24 knockout mice have been used to study the impact of hepatic this compound accumulation on liver metabolism and sterol homeostasis nih.gov.

Dhcr24 Transgenic Mice: Transgenic mouse models that overexpress Dhcr24 in specific cell types, such as myeloid cells, have been developed to study the effects of this compound depletion in a targeted manner pnas.org. Overexpression of Dhcr24 in myeloid cells of these mice leads to reduced this compound content in macrophages and has been used to investigate the role of this compound in atherosclerosis and inflammation pnas.org.

Studies using these mouse models have provided critical in vivo evidence supporting the roles of this compound in regulating lipid metabolism, influencing inflammatory responses, and impacting the development and function of various organ systems avantiresearch.comlipotype.comnih.govpnas.orguzh.chahajournals.orgnih.govaai.orgnih.gov. For instance, Dhcr24 transgenic mice with reduced macrophage this compound have shown increased vascular inflammation and atherosclerosis pnas.org.

Mouse Model TypeGenetic ModificationKey Biochemical ChangePrimary Research Focus
Global Dhcr24 KODhcr24 deleted globallyHigh this compound, low cholesterolSevere developmental effects, basic sterol homeostasis
Conditional Dhcr24 KODhcr24 deleted in specific tissue/timeTissue-specific this compound accumulationTissue-specific roles of this compound, disease models
Myeloid-specific Dhcr24 TGDhcr24 overexpressed in myeloid cellsLow macrophage this compoundRole of macrophage this compound in inflammation/atherosclerosis

Table 3: Summary of genetically modified mouse models used in this compound research. nih.govnih.govpnas.org

Dietary Manipulation Studies to Alter this compound Metabolism in Animal Models

Dietary interventions serve as a fundamental tool in modulating lipid metabolism, including the this compound pathway, within in vivo systems. By controlling the composition of animal diets, researchers can investigate the impact of specific nutrients or dietary patterns on this compound synthesis, accumulation, and its downstream effects. These studies are crucial for understanding how external factors influence endogenous sterol profiles and contribute to disease development.

Furthermore, dietary manipulations involving specific components, such as inulin (B196767) and oligofructose, have been shown to modify hepatic lipid metabolism in animal models. nih.gov These dietary fibers can influence serum triacylglycerol and phospholipid concentrations and affect hepatic lipogenesis. nih.gov While the direct impact on this compound specifically may require further investigation in the context of these dietary components, such studies highlight the potential of dietary interventions to broadly influence sterol metabolism.

Another example involves long-term dietary restrictions in aging rats, which have demonstrated changes in brain cholesterol metabolism. Dietary restriction decreased the concentrations of cholesterol precursors like lanosterol and lathosterol in certain brain regions, while the level of this compound was found to be elevated in the hippocampus at later time points. researchgate.net This suggests that dietary patterns can have region-specific effects on this compound levels in the brain, potentially influencing neurological health.

These dietary manipulation studies, often coupled with detailed lipidomic analysis, provide valuable data on how nutritional factors can perturb this compound metabolism, laying the groundwork for understanding the role of this compound in diet-related diseases.

Application of Rodent Models to Investigate this compound-Related Pathophysiology

Rodent models, particularly mice and rats, are indispensable tools for investigating the complex pathophysiology associated with altered this compound levels. These models allow for the controlled manipulation of genes involved in this compound metabolism and the study of resulting phenotypic changes, providing insights into the mechanisms underlying human diseases.

Genetically engineered mouse models have been developed to specifically manipulate this compound levels. For example, a conditional knock-in mouse model overexpressing DHCR24 (the enzyme that converts this compound to cholesterol) in myeloid cells has been used to study the effects of this compound depletion in macrophages. pnas.org Depletion of this compound in these macrophages led to impaired liver X receptor (LXR) activation, lipid accumulation, mitochondrial metabolic alterations, and enhanced inflammasome activation, ultimately promoting vascular inflammation and atherosclerosis. pnas.org This research highlights the critical role of this compound in macrophage function and its impact on cardiovascular disease.

Another application of rodent models involves the study of neurological disorders. In the R6/1 mouse model of Huntington's disease, elevated levels of this compound were detected in the striatum and cortex at the end stages of the disease. uow.edu.aucore.ac.uk This accumulation was potentially attributed to reduced activity of DHCR24. uow.edu.au These findings suggest a potential link between dysregulated cholesterol synthesis, specifically this compound accumulation, and the pathogenesis of Huntington's disease.

Furthermore, mouse models of desmosterolosis, a human disorder characterized by dysfunctional DHCR24, have been created to study the consequences of this compound accumulation. researchgate.net These models, where this compound becomes the dominant sterol, are valuable for understanding the systemic effects of impaired this compound conversion to cholesterol.

Rodent models are also utilized to investigate the role of this compound in inflammation and metabolic dysfunction. Studies using APOE*3-Leiden.CETP mice and LDL receptor knockout mice, models for lipid- and inflammation-driven atherosclerosis, have shown that increasing this compound levels using a DHCR24 inhibitor (SH42) did not prevent atherosclerosis development despite increasing this compound without affecting plasma lipids. universiteitleiden.nl This suggests that while this compound can activate LXR and attenuate certain inflammatory responses, its impact on complex diseases like atherosclerosis in these models may be nuanced.

These diverse applications of rodent models underscore their importance in elucidating the pathophysiological roles of this compound in a range of conditions, from cardiovascular disease to neurological disorders.

Computational and Structural Biology Approaches

Computational and structural biology techniques play a vital role in complementing experimental studies of this compound by providing atomic-level insights into its interactions with proteins and membranes, as well as facilitating the identification of potential therapeutic modulators.

Molecular Dynamics Simulations for Investigating this compound Structural Specificity and Membrane Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules, including lipids and proteins, over time. These simulations provide detailed information about the structural specificity of this compound and how it interacts within biological membranes.

MD simulations have revealed key differences in the biophysical characteristics of this compound compared to cholesterol, despite their similar structures. The presence of an additional double bond at position C24 in the tail of this compound weakens its sterol ordering potential in membranes. nih.gov Atomic-scale MD simulations have shown that this double bond creates additional stress in the tail, leading to a rigid structure between C24 and C27 and favoring a distinct tilting of this compound compared to cholesterol. nih.gov This difference in structural behavior can impact membrane properties and protein function.

Studies using MD simulations in model membranes composed of different phospholipids (B1166683), such as saturated dipalmitoyl-phosphatidylcholine (DPPC) and unsaturated palmitoyl-oleoyl-phosphatidylcholine (POPC) or dioleoyl-phosphatidylcholine (DOPC), have shown that this compound's effect on membrane ordering can vary depending on the lipid environment. aip.orgccmb.res.in In saturated DPPC bilayers, this compound was found to be weaker than cholesterol in promoting ordered domains and increasing membrane order and condensation. aip.org However, in unsaturated POPC or DOPC bilayers, this compound and cholesterol can be similarly effective in ordering acyl chains. aip.orgccmb.res.in

MD simulations are also used to investigate the interaction of this compound with proteins, particularly membrane-associated enzymes like DHCR24. Simulations have evidenced a different behavior between this compound (substrate) and cholesterol (product) within the catalytic cavity of DHCR24, with cholesterol leaving the cavity while this compound maintains its interactions. nih.gov This provides insights into the enzymatic conversion process at an atomic level.

These simulations provide a dynamic view of this compound within its environment, helping to explain experimental observations and predict its behavior in complex biological systems.

Virtual Screening and Molecular Docking for Identification of DHCR24 Inhibitors

Virtual screening (VS) and molecular docking are computational techniques used to identify potential drug candidates that can interact with a specific target protein, such as DHCR24. These methods accelerate the initial stages of drug discovery by computationally evaluating large libraries of compounds.

The catalytic activity of DHCR24, which converts this compound to cholesterol, is considered a potential therapeutic target for conditions like hyperlipidemia. mdpi.comnih.gov Inhibiting DHCR24 can lead to the accumulation of this compound and a reduction in cholesterol levels. mdpi.comnih.gov VS and molecular docking are employed to find compounds that can bind to the active site of DHCR24 and inhibit its function.

In a typical workflow, the 3D structure of DHCR24 is used (often a modeled structure if an experimental one is not available). nih.govmdpi.com Molecular docking simulations are then performed to predict how small molecules from a database might bind to the active site. mdpi.commdpi.comresearchgate.net Compounds with favorable binding energies and interactions are selected as potential inhibitors. mdpi.commdpi.comresearchgate.net

Studies have utilized VS of databases like DrugBank followed by molecular dynamics simulations to identify potential DHCR24 inhibitors. mdpi.comnih.govresearchgate.net This approach led to the identification of several candidates, including irbesartan, risperidone, tolvaptan, and conivaptan, which showed cholesterol-lowering activity in cell-based assays and animal models. mdpi.comnih.govresearchgate.net

Potential DHCR24 Inhibitors Identified via Virtual Screening
Irbesartan
Risperidone
Tolvaptan
Conivaptan

Further analysis using molecular dynamics simulations can provide more detailed insights into the binding mechanism and stability of the protein-inhibitor complex. mdpi.comresearchgate.netresearchgate.net This computational approach significantly reduces the number of compounds that need to be experimentally tested, making the drug discovery process more efficient. mdpi.comnih.gov

Virtual screening and molecular docking, in conjunction with experimental validation, are powerful tools for identifying novel compounds that modulate this compound metabolism by targeting DHCR24.

Future Directions and Emerging Research Avenues in Desmosterol Biology

Elucidating Novel Desmosterol-Interacting Proteins and Uncharted Signaling Pathways

A critical area for future investigation is the comprehensive identification of proteins that directly interact with this compound. While some binding partners like Liver X Receptors (LXRs) and SREBP cleavage-activating protein (SCAP) have been identified, the complete landscape of this compound-protein interactions is likely much broader. nih.govbiorxiv.orgpnas.orgpnas.orgbiorxiv.org Understanding these interactions is crucial for mapping the signaling pathways influenced by this compound.

Advanced proteomic techniques, such as affinity purification followed by mass spectrometry and proximity labeling methods, are poised to play a significant role in this endeavor. embopress.org These approaches can help identify both stable and transient this compound-binding proteins, providing insights into the dynamic nature of its interactions within the cellular environment.

Identification of Undiscovered Receptors or Binding Partners

The possibility of undiscovered cellular receptors or binding partners for this compound represents a key frontier. Given its structural similarity to cholesterol and oxysterols, which are known ligands for nuclear receptors like LXRs, it is plausible that this compound interacts with other members of the nuclear receptor superfamily or even novel classes of receptors. nih.govbiorxiv.orgpnas.orgpnas.orgmdpi.com Identifying such receptors would provide direct links between this compound levels and downstream gene expression programs. Furthermore, exploring interactions with non-receptor proteins, including enzymes, transporters, and structural proteins, could reveal novel mechanisms by which this compound modulates cellular processes. biorxiv.org Research into how this compound interacts with proteins involved in membrane trafficking and lipid raft organization is also warranted, as these could explain its influence on signaling pathways dependent on membrane microdomains. researchgate.netexplorationpub.com

Advanced Multi-Omics Integration for a Holistic Understanding of this compound Biology

To gain a truly comprehensive understanding of this compound biology, future research must move towards integrating data from multiple omics layers. nih.govfrontiersin.orgfmach.itvirginia.edu This includes combining genomics, transcriptomics, proteomics, lipidomics, and metabolomics data to build a holistic picture of how this compound influences cellular function at a systems level. pnas.orgnih.gov

Integrating transcriptomic data (e.g., RNA sequencing) with lipidomic profiles can reveal how altered this compound levels impact gene expression related to lipid metabolism and other pathways. pnas.orgpnas.org Proteomic analysis can identify changes in protein abundance and post-translational modifications in response to varying this compound concentrations. embopress.org Furthermore, integrating these datasets with metabolomics can help identify downstream metabolic consequences of altered this compound levels. nih.gov Advanced computational approaches and bioinformatics tools will be essential for analyzing these complex, high-dimensional datasets and identifying key nodes and pathways influenced by this compound. nih.govfrontiersin.org

Further Characterization of this compound's Epigenetic Contributions to Gene Regulation

Emerging evidence suggests that lipids and lipid intermediates can influence epigenetic modifications, thereby impacting gene expression. drtsoukalas.commdpi.comcd-genomics.com Future research should delve deeper into the potential epigenetic contributions of this compound to gene regulation.

Studies could investigate whether this compound directly or indirectly affects DNA methylation patterns or histone modifications. drtsoukalas.commdpi.comcd-genomics.com For example, researchers could explore if this compound or its metabolites interact with epigenetic enzymes (e.g., DNA methyltransferases, histone acetyltransferases, or deacetylases) or influence the availability of cofactors required for their activity. mdpi.com Understanding the epigenetic mechanisms mediated by this compound could uncover novel layers of gene regulation and explain its long-term effects on cellular phenotype. drtsoukalas.comcd-genomics.com

Exploring this compound's Role in Other Uncharted Physiological Systems and Tissues

While this compound's role in the brain and its link to conditions like desmosterolosis are relatively established, its functions in many other physiological systems and tissues remain largely unexplored. explorationpub.comontosight.ai Future research should investigate the presence and function of this compound in a wider range of biological contexts.

Q & A

Q. What experimental models are standard for studying desmosterol accumulation in tissues?

Answer: The Wistar rat model is widely used to investigate this compound dynamics. Rats are treated with inhibitors like 20,25-diazacholesterol (DHCR24 inhibitor) or triparanol (Δ24-reductase inhibitor) to block cholesterol synthesis, forcing this compound accumulation. Tissues are homogenized in chloroform/methanol (2:1 v/v), lipids extracted via the Bligh-Dyer method , and sterols analyzed via gas-liquid chromatography (GLC) with OV-17 columns for precise quantification . Control groups fed cholesterol-rich diets (2% cholesterol) are critical to assess inhibition of endogenous biosynthesis .

Q. How is this compound detected and quantified in biological samples?

Answer: A validated protocol involves:

  • Lipid extraction : Threefold chloroform/methanol (20:10 v/v) extraction of freeze-dried tissues, followed by thin-layer chromatography (TLC) to isolate sterols .
  • Gas-liquid chromatography (GLC) : Using 3% OV-17 columns at 250°C isotherm with flame ionization detection (FID). Cholesterol and this compound are quantified via triangulation of peaks, validated with commercial standards (e.g., Merck, Sigma) .
  • Total sterol assay : Zak method (sulfuric acid/ferric chloride reaction) modified by Winer et al. .

Advanced Research Questions

Q. How do tissue-specific differences in this compound accumulation impact experimental design?

Answer: this compound kinetics vary markedly between tissues. For example:

  • Liver/Kidney : Rapid this compound accumulation (plateau at ~20 days) due to high cholesterol turnover .
  • Brain/Peripheral Nerve : Slow accumulation (≤41% even after 250 days) due to high baseline cholesterol and low turnover .
  • Muscle Types : Fast-twitch (e.g., M. rectus femoris) accumulates this compound faster than slow-twitch (e.g., M. soleus) due to lower baseline cholesterol . Experimental Design Tip: Use tissue-specific timepoints and include cholesterol-rich diet controls to validate biosynthetic inhibition .

Q. What methodologies resolve contradictions in this compound-induced myotonia across studies?

Answer: Myotonic discharges in electromyography (EMG) require >60% this compound in muscle sterols. Discrepancies arise due to:

  • Drug Solubility : 20,25-diazacholesterol (water-soluble) achieves higher this compound levels vs. triparanol (suspension-only) .
  • Threshold Effects : In triparanol-treated rats, this compound rarely exceeds 40–60%, causing only transient EMG activity .
  • Membrane Dynamics : this compound’s reduced hydroxylation and esterification alter membrane fluidity, impacting ion channels (e.g., calcium flux in B cells) . Resolution: Cross-validate with GLC sterol profiles and EMG thresholds in muscle subtypes .

Q. How does this compound regulate immune cell function, and what techniques elucidate this?

Answer: this compound acts as a liver X receptor (LXR) ligand, suppressing pro-inflammatory pathways in macrophages and B cells. Key methods:

  • Lipidomics : Quantify this compound/cholesterol ratios via LC-MS in Dhcr24-knockout models .
  • Functional Assays : Measure calcium flux (Fura-2 imaging) and phosphorylation of SYK/BTK in B cells after DHCR24 inhibition .
  • Transcriptomics : RNA-seq to identify LXR-target genes (e.g., ABCA1, SREBP2) in ALOX15B-silenced macrophages .

Methodological Challenges

  • Artifact Prevention : DHCR24 inhibitors like SH42 may upregulate compensatory pathways (e.g., PUFA biosynthesis); include lipidomic profiling .
  • Tissue Heterogeneity : Laser-capture microdissection (LCM) is recommended for muscle subtype analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
desmosterol
Reactant of Route 2
desmosterol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.